molecular formula C8H14N2O B12923301 (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B12923301
M. Wt: 154.21 g/mol
InChI Key: QTYGXDUXIZLHGI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone” is a chiral organic compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a cyclopropyl carbonyl group at the 1-position. The (S)-configuration of the aminopyrrolidine moiety imparts stereochemical specificity, which is critical for its biological interactions, particularly in medicinal chemistry. Its molecular formula is C₈H₁₃N₂O, with a molecular weight of 165.21 g/mol (base form) and 190.67 g/mol for its hydrochloride salt (CAS 1286207-03-1) . The compound requires storage under inert atmospheres at 2–8°C to maintain stability .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1

InChI Key

QTYGXDUXIZLHGI-ZETCQYMHSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CC2

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N

Origin of Product

United States

Preparation Methods

The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

  • JNK3 Inhibition : Recent studies have highlighted the compound's potential as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Compounds structurally related to (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone have shown significant inhibitory activity against JNK3, suggesting that this compound could serve as a lead structure for developing neuroprotective agents .
  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, a related compound demonstrated notable activity in inhibiting Bovine Serum Albumin denaturation, which is a model for assessing anti-inflammatory effects .

Organic Synthesis

Role as a Building Block

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features make it suitable for:

  • Synthesis of Novel Compounds : The compound can be utilized to synthesize various derivatives through reactions such as amination and cyclization. This capability allows researchers to explore new pharmacological profiles and enhance the efficacy of therapeutic agents .
  • Pharmacophore Development : The compound acts as a potential pharmacophore in the design of new therapeutic agents, particularly those targeting neurological pathways or inflammatory processes. Its ability to interact with biological targets makes it a valuable component in drug discovery efforts.

Case Study 1: JNK3 Inhibitors

A study focused on synthesizing and evaluating a series of compounds related to this compound showed that modifications to the pyrrolidine ring significantly enhanced JNK3 inhibitory activity. The most potent derivative achieved an IC50 value of 2.69 nM, demonstrating the importance of structural optimization in drug development .

Case Study 2: Anti-inflammatory Screening

In another investigation, several derivatives of this compound were screened for anti-inflammatory activity using the Bovine Serum Albumin denaturation method. One particular derivative exhibited superior activity compared to Diclofenac, indicating its potential as an alternative therapeutic agent for inflammatory conditions .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryJNK3 InhibitionSelective inhibitors show promise for neurodegenerative diseases
Anti-inflammatory ActivityDerivatives exhibit significant anti-inflammatory effects
Organic SynthesisBuilding Block for Novel CompoundsVersatile intermediate for synthesizing biologically active compounds
Pharmacophore DevelopmentPotential for new therapeutic agents targeting neurological pathways

Mechanism of Action

The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on stereochemistry, substituent variations, and biological activity. Key comparisons are outlined below:

Enantiomeric Pair: (R)- vs. (S)-Configuration

  • (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1286207-68-8): The (R)-enantiomer shares identical molecular weight (190.67 g/mol) and storage requirements (2–8°C) with the (S)-form . Biological assays reveal that the (S)-enantiomer often outperforms the (R)-form in inhibitory activity, emphasizing the role of stereochemistry in target engagement .

Substituent Variations on the Amine Ring

  • (S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone: Replacing the aminopyrrolidine with a methylpiperidine group retains cyclopropyl carbonyl functionality but modifies the amine ring. This analog demonstrated superior inhibitory activity in JNK3 kinase assays, attributed to enhanced hydrophobic interactions and optimized hydrogen bonding via the (S)-configured methyl group . Key Difference: The methylpiperidine variant lacks the primary amine in the pyrrolidine ring, reducing polar interactions but improving lipophilicity .
  • Cyclohexyl(piperazin-1-yl)methanone (CAS 27561-62-2): Substitution of cyclopropyl with cyclohexyl and pyrrolidine with piperazine increases steric bulk and basicity.

Structural Analogs with Modified Carbonyl Groups

  • 5-Oxopyrrolidine-2-carboxamide (CAS 5626-52-8):
    • Replaces the cyclopropyl carbonyl with a carboxamide group.
    • The oxopyrrolidine core reduces rigidity, decreasing binding affinity compared to the cyclopropyl-containing parent compound .
    • Similarity score: 86% .

Derivatives in Medicinal Chemistry

  • Y5Y (PDB ligand): A complex derivative incorporating the (S)-cyclopropyl-pyrrolidinyl methanone scaffold into a larger purine-based structure (C₂₀H₂₄N₈O). Demonstrates the scaffold’s versatility in drug design, where it serves as a hinge-binding motif in kinase inhibitors .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Biological Activity Notes Similarity Score
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone 1286207-03-1 190.67 (HCl salt) (S)-aminopyrrolidine, cyclopropyl carbonyl Enhanced hydrogen bonding; neuroprotective potential
(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone HCl 1286207-68-8 190.67 (R)-configuration Reduced inhibitory activity vs. (S)-form 76–85%
(S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone ~193.28 Methylpiperidine, (S)-configuration Superior JNK3 inhibition
Cyclohexyl(piperazin-1-yl)methanone 27561-62-2 194.28 Cyclohexyl, piperazine Increased steric bulk; altered solubility 89%
5-Oxopyrrolidine-2-carboxamide 5626-52-8 142.15 Oxopyrrolidine, carboxamide Reduced rigidity; lower binding affinity 86%

Research Findings and Implications

  • Stereochemical Impact: The (S)-configuration in the aminopyrrolidine ring is critical for optimal hydrogen bonding in kinase binding pockets, as shown in JNK3 inhibitor studies .
  • Substituent Effects : Cyclopropyl groups enhance rigidity and metabolic stability compared to larger cycloalkyl substituents (e.g., cyclohexyl) .
  • Biological Relevance : Derivatives like Y5Y highlight the scaffold’s adaptability in drug discovery, particularly for central nervous system targets .

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone, often referred to as its hydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄ClN₂O
  • Molecular Weight : Approximately 190.67 g/mol
  • Structural Features : The compound features a pyrrolidine ring with an amino group and a cyclopropyl moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation. It is suggested that it may act on receptors involved in these processes, potentially offering neuroprotective effects.
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes, which can lead to various biological effects depending on the cellular context.

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

  • Cognitive Enhancement : Studies have suggested that the compound may enhance cognitive functions through its action on neurotransmitter systems.
  • Neuroprotection : It has been investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant Effects : Preliminary findings indicate potential antidepressant-like effects, making it a candidate for further exploration in mood disorder therapies.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Cognitive EnhancementPotential to improve cognitive functions through neurotransmitter modulation
NeuroprotectionInvestigated for protective effects against neurodegeneration
Antidepressant EffectsPreliminary evidence suggests efficacy in alleviating depressive symptoms

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Cognitive Effects

A study conducted on animal models demonstrated that administration of the compound led to improved memory retention in tasks requiring learning and recall. The mechanism was linked to enhanced dopaminergic signaling in the brain.

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests a potential role in developing therapies for conditions like Alzheimer's disease.

Study 3: Mood Regulation

Clinical trials assessing the antidepressant potential of this compound showed promising results, with participants reporting reduced symptoms of depression after treatment. The exact mechanism remains under investigation but is believed to involve serotonin receptor modulation.

Q & A

Q. What are the key synthetic routes for (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone, and how can enantiomeric purity be ensured?

The synthesis typically involves coupling cyclopropylcarbonyl derivatives with enantiomerically enriched 3-aminopyrrolidine precursors. For example:

  • Step 1 : React a cyclopropane carbonyl chloride with (S)-3-aminopyrrolidine under Schotten-Baumann conditions.
  • Step 2 : Purify intermediates via recrystallization or chromatography to remove diastereomers.
  • Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to confirm stereochemistry. Evidence from analogous compounds highlights the importance of stereochemical control for bioactivity .

Q. How is the compound characterized structurally, and what techniques validate its configuration?

  • X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), as demonstrated in small-molecule crystallography studies .
  • Spectroscopic methods :
    • NMR : Compare chemical shifts of the cyclopropyl and pyrrolidine protons to reference data (e.g., coupling constants for cyclopropane protons: J = 4–6 Hz).
    • IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹.
    • Mass spectrometry : Exact mass (calculated for C₉H₁₄N₂O: 166.1106) to verify molecular formula .

Advanced Research Questions

Q. How does the stereochemistry of the 3-aminopyrrolidine moiety influence biological activity?

Studies on analogous compounds (e.g., JNK3 inhibitors) reveal that the (S) -configuration at the pyrrolidine nitrogen enhances hydrogen bonding with target enzymes, improving binding affinity by ~10-fold compared to the (R) -enantiomer. Computational docking (e.g., AutoDock Vina) predicts optimal orientation of the amino group for interactions with catalytic residues .

Q. What methodological strategies address contradictions in biological activity data across studies?

  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use proteome-wide screening (e.g., KinomeScan) to rule out nonspecific binding.
  • Data normalization : Account for batch effects in cell-based assays (e.g., using Z-factor statistical validation) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • LogP prediction : Tools like Molinspiration estimate lipophilicity (experimental LogP ≈ 1.2), guiding solubility adjustments (e.g., salt formation with HCl).
  • Metabolic stability : Simulate CYP450 metabolism (e.g., StarDrop’s DEREK module) to identify labile sites. Replace the cyclopropane with fluorinated analogs if metabolic clearance is high .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating target engagement?

  • Fluorescence polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled ATP) in kinase assays.
  • Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) with immobilized protein targets.
  • Table : Example data from kinase inhibition assays:
TargetIC₅₀ (nM)Selectivity Index (vs. JNK1)
JNK312 ± 2>100
JNK11300 ± 200

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., cyclopropane ring opening under acidic conditions).
  • Stability studies : Accelerated degradation in buffers (pH 1–9) at 40°C to identify labile functional groups.
  • Process optimization : Use anhydrous solvents and low temperatures during amide bond formation .

Mechanistic & Structural Studies

Q. What evidence supports the role of the cyclopropane ring in conformational restriction?

  • NMR NOE experiments : Detect through-space interactions between cyclopropane and pyrrolidine protons, indicating a rigid scaffold.
  • Molecular dynamics (MD) simulations : Compare flexibility of cyclopropane vs. cyclohexane analogs (RMSD < 0.5 Å for cyclopropane derivatives) .

Q. How does the compound interact with solvent-exposed regions of protein targets?

Crystal structures of related inhibitors show:

  • The cyclopropyl group occupies a hydrophobic pocket (e.g., in JNK3’s ATP-binding site).
  • The pyrrolidine nitrogen forms a salt bridge with Asp169 (distance: 2.8 Å).
  • Mutagenesis studies : Substituting Asp169 with Ala reduces binding affinity by >50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.